![molecular formula C19H15NO6 B6144466 3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 345585-35-5](/img/structure/B6144466.png)

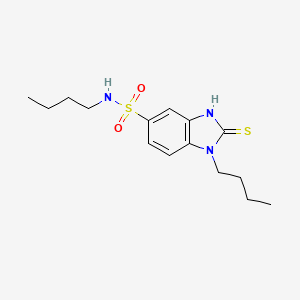

3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[4-(Acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, also known as 4-acetoxyindole-3-acetic acid (IAA) is an important organic compound found in plants. It is a naturally occurring auxin, a type of plant hormone, and is involved in many processes such as cell division and elongation, leaf formation, and root growth. IAA is an important compound for plant growth and development, and has been widely studied in the fields of plant physiology, biochemistry, and molecular biology.

Mécanisme D'action

IAA is an active auxin in plants, and it acts as a signaling molecule to regulate various processes in plants. It binds to the auxin receptor, a protein located in the cell membrane, and activates a signaling cascade that leads to changes in gene expression. This activation of gene expression leads to changes in cell division and elongation, leaf formation, and root growth.

Biochemical and Physiological Effects

IAA has a variety of biochemical and physiological effects on plants. It promotes cell division and elongation, which leads to the formation of new leaves and roots. It also stimulates root growth and helps to establish the plant's root system. IAA also helps to regulate the expression of genes involved in various processes, including photosynthesis, respiration, and nutrient uptake.

Avantages Et Limitations Des Expériences En Laboratoire

The use of IAA in laboratory experiments has many advantages. It is a naturally occurring compound, so it is easy to obtain and use in experiments. It is also relatively stable and can be stored for long periods of time. Additionally, its effects on plants can be easily observed and measured. However, there are some limitations to using IAA in laboratory experiments. It is not always possible to obtain large amounts of the compound, and it is difficult to control the concentration of the compound in experiments.

Orientations Futures

The use of IAA in scientific research is likely to continue to grow in the future. In particular, there is a need to further understand the biochemical and physiological effects of IAA on plants. Additionally, research into the mechanisms of action of IAA and its role in regulating gene expression is ongoing. Further research is also needed to identify new methods of synthesizing IAA and to develop new methods for measuring and controlling its concentration in experiments. Finally, research into the applications of IAA in agriculture, such as its use as a plant growth regulator, is also ongoing.

Méthodes De Synthèse

IAA can be synthesized in the laboratory using a variety of methods. The most commonly used method is the Fischer indole synthesis, which involves the reaction of an aromatic aldehyde and an aromatic amine in the presence of a base. This reaction produces an indole, which is then converted to IAA by reaction with an acyl chloride. Other methods for synthesizing IAA include the Knoevenagel condensation, the Curtius rearrangement, and the Wittig reaction.

Applications De Recherche Scientifique

IAA is widely used in scientific research, particularly in the fields of plant physiology and biochemistry. It is used to study the effects of auxins on plant growth and development, and to study the role of auxins in plant responses to environmental stimuli. IAA is also used to study the regulation of gene expression in plants, and to study the biochemical pathways involved in auxin-mediated responses.

Propriétés

IUPAC Name |

3-(4-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)26-13-8-6-12(7-9-13)10-16(19(24)25)20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9,16H,10H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCSXSUSZNLBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409177 |

Source

|

| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65594-96-9 |

Source

|

| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)